Bimosiamose
Description
Bimosiamose is an inhaled small-molecule pan-selectin antagonist . It has been shown to attenuate late asthmatic reactions following allergen challenge in mild asthmatics . The administration of Bimosiamose has been effective in a human allergen challenge model of asthma .
Synthesis Analysis
Bimosiamose is a synthetic pan-selectin antagonist . It has been developed for the treatment of acute and chronic inflammatory disorders .
Molecular Structure Analysis
The molecular formula of Bimosiamose is C46H54O16 . It has a molecular weight of 862.91136 g/mol . The IUPAC name of Bimosiamose is 2-{3-[5-(6-{3-[3-(carboxymethyl)phenyl]-4-{[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl}hexyl)-2-{[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl]phenyl}acetic acid .
Chemical Reactions Analysis
Bimosiamose has been studied for its pharmacokinetics and tolerability, and its pharmacokinetically relevant physicochemical characteristics have been determined .
Physical And Chemical Properties Analysis
Bimosiamose has a density of 1.4±0.1 g/cm3, a boiling point of 1051.0±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 161.1±3.0 kJ/mol and a flash point of 309.7±27.8 °C . Its index of refraction is 1.649, and it has a molar refractivity of 221.6±0.3 cm3 .
Future Directions
Bimosiamose has been found to be effective in a human allergen challenge model of asthma, demonstrating the clinical efficacy of selectin-antagonists as a novel therapeutic strategy in asthma . It has been suggested that cell migration inhibitors like Bimosiamose will transform the way in which many human inflammatory diseases and cancers are treated .
properties
IUPAC Name |
2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWCQJDEHXJHRI-XJMXIVSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048783 | |
Record name | Bimosiamose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bimosiamose | |
CAS RN |
187269-40-5 | |
Record name | Bimosiamose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187269-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bimosiamose [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimosiamose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bimosiamose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIMOSIAMOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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